molecular formula C17H17BrN2O2 B2781295 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]methoxy}pyridine CAS No. 2415628-32-7

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]methoxy}pyridine

Cat. No.: B2781295
CAS No.: 2415628-32-7
M. Wt: 361.239
InChI Key: YKHIYDPPZPYRFP-UHFFFAOYSA-N
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Description

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]methoxy}pyridine is a complex organic compound that features a bromophenyl group, a pyrrolidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution reactions.

    Introduction of the Bromophenyl Group: This step often involves the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]methoxy}pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the pyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone
  • (2-Fluorophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone

Uniqueness

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]methoxy}pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

(2-bromophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c18-15-6-2-1-5-14(15)17(21)20-10-8-13(11-20)12-22-16-7-3-4-9-19-16/h1-7,9,13H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHIYDPPZPYRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=CC=CC=N2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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